(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
Description
Electronic Characteristics
Infrared (IR) spectroscopy of related iridium carbonyl complexes, such as [Ir(ligand)(CO)₂]PF₆ , reveals that the oxazoline substituents exert measurable electronic effects. For example, the carbonyl stretching frequencies (ν(CO)) in [Ir(bipybox-i-Pr)(CO)₂]PF₆ appear at 2,053 cm⁻¹ and 1,976 cm⁻¹, indicating moderate π-backbonding from the metal to the CO ligands. These values are sensitive to the electron-donating nature of the oxazoline’s alkyl groups, with bulkier substituents (e.g., isopropyl) slightly reducing ν(CO) frequencies compared to smaller groups like methyl.
Steric Considerations
The isopropyl group at the oxazoline’s 4-position creates a congested coordination environment, favoring the formation of distorted octahedral or square-planar metal complexes. X-ray crystallography of analogous ligands, such as (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole , confirms a dihedral angle of 12.5° between the oxazoline and pyridine rings, which optimizes metal-ligand orbital overlap while minimizing steric clashes. This geometric distortion is critical for enforcing enantioselectivity in catalytic cycles.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVESGJHMMFLR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Key Considerations
-
Regioselectivity : The 6-position of bipyridine is selectively functionalized due to steric and electronic effects.
-
Chiral Retention : The (R)-configuration at the oxazole’s C4 is preserved under mild conditions.
Cyclization of Amino Alcohol Precursors
A two-step protocol involves synthesizing the oxazole ring via cyclization of an amino alcohol intermediate. Li et al. demonstrated this approach using NaI as a nucleophilic catalyst:
Step 1: Formation of Amino Alcohol Intermediate
Step 2: Cyclization to Oxazole
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 70°C | +32% vs. 50°C |
| NaI Loading | 1.0 equiv | Max yield |
| Solvent Polarity | Acetone | 99% conversion |
Asymmetric Heine Reaction for Enantioselective Synthesis
The Heine reaction, catalyzed by a chiral N,N'-dioxide ligand, achieves direct enantiocontrol during oxazole formation. Feng et al. reported a one-pot method using meso-aziridines and picolinoyl chlorides:
Reaction Setup
Stereochemical Outcomes
| Configuration | ee (%) | Major Byproduct |
|---|---|---|
| (R) | 94 | <5% (S)-enantiomer |
Iron-Mediated Polymerization for Bipyridine Integration
Iron tris(bipyridine) complexes serve as templates for regioselective oxazole functionalization. This method, derived from ACS Publications, involves:
Procedure
-
Complexation : [Fe{4,4'-bis(chloromethyl)-2,2'-bipyridine}₃]²⁺ synthesis in MeOH.
-
Nucleophilic Substitution : Reaction with (R)-4-isopropyl-4,5-dihydrooxazole-2-thiolate.
-
Depolymerization : Acidic hydrolysis to isolate the monomeric ligand.
Performance Metrics
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Complexation | 91 | 98% |
| Substitution | 78 | 95% |
| Depolymerization | 89 | 97% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 85 | N/A | High | Moderate |
| Cyclization | 88 | 93 | Medium | Low |
| Heine Reaction | 85 | 94 | Low | High |
| Iron-Mediated | 78 | N/A | High | Moderate |
Key Trends :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an amino alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols, under conditions facilitated by catalysts like palladium or copper.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various bipyridine derivatives with different functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole typically involves:
- Formation of the Bipyridine Moiety : Achieved through coupling reactions such as palladium-catalyzed cross-coupling.
- Oxazoline Ring Formation : Involves cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
- Chiral Center Introduction : Ensures chirality is maintained during synthesis.
Coordination Chemistry
This compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances catalytic activities in various chemical reactions. This property is particularly valuable in the development of new catalysts for organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-cancer Activity : Studies suggest that it may inhibit tumor growth by interacting with specific biological targets.
- Anti-inflammatory Properties : Research indicates potential in modulating inflammatory pathways, making it a candidate for further drug development.
The unique structure allows interaction with enzymes and receptors, which can lead to modulation of biological processes. The bipyridine moiety's ability to coordinate with metal ions may enhance the compound's bioactivity.
Material Science
In materials science, this compound is explored for its role in developing new materials and catalysts for industrial processes. Its properties can be harnessed to create innovative materials with specific functionalities.
Case Study 1: Coordination Complexes
Recent studies have demonstrated that this compound forms stable complexes with transition metals such as palladium and platinum. These complexes exhibit enhanced catalytic activity in cross-coupling reactions, showcasing the compound's utility in synthetic organic chemistry.
Case Study 2: Anti-Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through a metal-mediated pathway, highlighting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating ligand, while the oxazoline ring provides additional steric and electronic effects that enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Research Implications
- Substituent Design : Hydrophobic groups (isopropyl) balance DNA affinity and selectivity, while aromatic groups (phenyl/benzyl) may prioritize π-stacking over adaptive binding .
- Stereochemical Impact : Further studies are needed to elucidate how R vs. S configurations influence metal complex geometry and biological activity.
- Applications : These ligands are promising for developing G4-targeted therapeutics or optical probes, with substituent choice tailoring functionality (e.g., sensing vs. stabilization) .
Biological Activity
(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities. The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazoline ring, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows for various interactions with biological targets, primarily through coordination with metal ions and interaction with proteins.
The biological activity of this compound is attributed to several mechanisms:
- Metal Ion Coordination : The bipyridine moiety can form stable complexes with metal ions, which may enhance the compound's efficacy in catalyzing biochemical reactions or modulating enzyme activities .
- Protein Interaction : The oxazoline ring may interact with specific proteins or enzymes, potentially influencing their function. For example, it has been shown to modulate the activity of prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases .
Antitumor Activity
Recent studies have indicated that derivatives of oxazoline compounds exhibit significant antitumor properties. For instance, palladium(II) complexes of oxazoline ligands have shown cytotoxic effects against various cancer cell lines, including HepG2 hepatoblastoma cells . The cytotoxicity can be attributed to the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research highlights the role of this compound in neuroprotection. Compounds that modulate PREP activity can reduce α-synuclein aggregation and enhance autophagy processes in neuronal cells . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Studies and Research Findings
A detailed examination of studies involving this compound reveals promising results:
Q & A
Q. What are the common synthetic routes for (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole?
The compound is synthesized via lithiation of precursor aryl halides under inert conditions. For example, (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole can be treated with n-BuLi in THF at −78°C to generate a reactive intermediate, which is subsequently coupled with a 2,2'-bipyridinyl moiety . Key steps include strict temperature control, anhydrous solvents, and nitrogen atmosphere to prevent side reactions.
Q. How is the enantiomeric purity of this compound verified experimentally?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is typically employed, using hexane/isopropanol gradients. High enantiomeric excess (≥97% ee) is confirmed by comparing retention times with racemic standards. Purity is further validated via H/C NMR and mass spectrometry .
Q. What are the primary applications of this compound in catalysis?
It serves as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation and C–C bond-forming reactions. The bipyridinyl moiety enhances metal coordination, while the dihydrooxazole ring imposes stereochemical control .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in its synthesis?
Enantioselectivity depends on:
- Catalyst design : Use of chiral auxiliaries (e.g., (R)-BINOL) during lithiation to control stereochemistry .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing racemization.
- Temperature : Lower temperatures (−78°C to 0°C) minimize kinetic resolution inefficiencies. Computational modeling (DFT) can predict transition states to guide optimization .
Q. What mechanistic insights explain its role in dehydrative cyclization reactions?
The compound acts as a Brønsted base in phosphorus-catalyzed dehydrative cyclization, facilitating proton transfer and stabilizing oxocarbenium intermediates. Isotopic labeling (e.g., O) and kinetic studies reveal rate-determining steps involving C–O bond cleavage .
Q. How does substitution at the 4-isopropyl position influence catalytic activity?
Bulkier substituents (e.g., tert-butyl vs. isopropyl) increase steric hindrance, altering metal-ligand coordination geometry. Comparative studies show tert-butyl derivatives improve enantioselectivity in Pd-catalyzed allylic alkylation (up to 92% ee) but reduce reaction rates due to steric constraints .
Q. What computational methods are suitable for studying its electronic structure?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models correlate with experimental UV-Vis spectra and redox potentials in electrocatalytic applications .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from:
- Metal precursor variability : [RuCl(p-cymene)] vs. [Ir(COD)Cl] affects turnover numbers.
- Substrate scope : Electron-deficient substrates may require adjusted ligand-to-metal ratios. Standardized screening protocols (e.g., High-Throughput Experimentation) mitigate these issues .
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- Recrystallization : Use of ethanol/DMF (1:1) mixtures enhances crystal purity (>99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
